molecular formula C11H9ClN2O2 B7498611 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B7498611
M. Wt: 236.65 g/mol
InChI Key: UMOGYEIWMBOBTE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a chlorophenyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. The carboxylic acid group at the 4-position enhances its utility as a precursor for bioactive molecules, particularly fungicides and agrochemicals. The chlorine substituent likely contributes to electron-withdrawing effects, influencing reactivity and binding interactions in target enzymes.

Properties

IUPAC Name

3-(4-chlorophenyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-6-9(11(15)16)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGYEIWMBOBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with β-Keto Esters

A common approach involves reacting methyl hydrazine with a β-keto ester bearing a 4-chlorophenyl substituent. For example, ethyl 4-chlorophenylacetoacetate undergoes cyclization in the presence of acidic or basic catalysts to form the pyrazole ring. However, this method often results in mixtures of 1-methyl and 3-methyl regioisomers, necessitating rigorous purification.

Reaction Conditions:

  • Catalyst: Potassium iodide or sodium iodide (5–10 mol%)

  • Solvent: Ethanol/water mixtures (3:1 ratio)

  • Temperature: 80–100°C, reflux for 8–12 hours

  • Yield: 60–70% with 85–90% purity before recrystallization.

Advanced Synthesis via α,β-Unsaturated Ester Intermediates

Recent patents emphasize the use of α,β-unsaturated esters as precursors to improve regioselectivity. For instance, the addition of 4-chlorophenylacetyl chloride to methyl acrylate forms an α,β-unsaturated ester, which is subsequently hydrolyzed and cyclized with methyl hydrazine.

Stepwise Synthesis Protocol

  • Addition Reaction:

    • Reactants: 4-Chlorophenylacetyl chloride + methyl acrylate

    • Base: Triethylamine (2.5 equiv)

    • Solvent: Dichloromethane, 0–5°C

    • Intermediate: Methyl 3-(4-chlorophenyl)acrylate (85% yield).

  • Hydrolysis and Cyclization:

    • Hydrolysis: NaOH (2M, aqueous), 50°C, 2 hours

    • Cyclization: Methyl hydrazine (1.1 equiv), KI catalyst (0.6 equiv), ethanol/water (1:1), 70°C, 4 hours

    • Crude Yield: 78% with a 92:8 ratio of target isomer to byproduct.

Optimization Insight: Lowering the reaction temperature during cyclization to −30°C reduces isomer formation from 8% to <3%, albeit with a slight yield reduction (70%).

Catalytic Systems and Their Impact on Regioselectivity

Catalyst selection profoundly influences the isomer ratio. Potassium iodide enhances the nucleophilicity of methyl hydrazine, favoring attack at the β-position of the α,β-unsaturated intermediate. Comparative studies reveal:

CatalystIsomer Ratio (3- vs. 5-substituted)Yield (%)Purity (%)
KI95:575.999.6
NaI93:772.398.9
None85:1565.095.2

Data adapted from Patent CN111362874B.

Recrystallization Strategies for Enhanced Purity

Post-synthesis purification is critical for pharmaceutical-grade material. Ethanol-water mixtures (35–65% alcohol) are optimal for recrystallizing 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, achieving >99.5% purity after two cycles.

Key Parameters:

  • Solvent Ratio: 40% ethanol/water

  • Temperature Gradient: Reflux → 10°C cooling over 4 hours

  • Yield Recovery: 89–92% after recrystallization.

Industrial-Scale Production Considerations

Scalability challenges include managing exothermic reactions during cyclization and minimizing solvent waste. Continuous flow reactors have been proposed to address these issues, offering:

  • Improved Heat Transfer: 30% reduction in side reactions

  • Solvent Efficiency: 50% lower consumption compared to batch processes .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Example:

  • Reagents: Ethanol, H<sub>2</sub>SO<sub>4</sub> (catalyst)

  • Conditions: Reflux at 80–90°C for 6–8 hours

  • Product: Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylate

  • Yield: ~85% (optimized using green chemistry principles)

Applications:

  • Intermediate for agrochemicals (e.g., fungicides)

  • Precursor for prodrug synthesis

Amidation Reactions

The acid reacts with amines or ammonia to form amides, a key step in drug discovery .

Example:

  • Reagents: Thionyl chloride (SOCl<sub>2</sub>) for acid chloride formation, followed by reaction with primary/secondary amines

  • Conditions: Room temperature, inert atmosphere

  • Product: 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxamide derivatives

  • Notable Derivatives:

    • Antifungal Agents: Amides with difluoromethyl groups showed 90% inhibition against Botrytis cinerea at 50 μg/mL .

    • SDH Inhibitors: Demonstrated IC<sub>50</sub> values ≤10 μM in mitochondrial studies.

Halogenation and Electrophilic Substitution

The chlorophenyl group directs electrophilic substitutions, while the pyrazole ring undergoes halogenation at specific positions.

Examples:

Reaction TypeReagents/ConditionsProductApplication
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°CNitro-substituted derivativesExplosives research
Chlorination Cl<sub>2</sub>/FeCl<sub>3</sub>, 40°CPolychlorinated analogsHerbicide development

Cyclization and Heterocycle Formation

The compound participates in cycloadditions and ring-forming reactions, expanding its utility in medicinal chemistry .

Example: Cycloaddition with Alkynes

  • Reagents: CuI catalyst, phenylacetylene

  • Conditions: 120°C, DMF solvent

  • Product: Triazole-fused pyrazole derivatives

  • Significance: Enhanced bioactivity against cancer cell lines (IC<sub>50</sub> < 20 μM)

Decarboxylation and Functional Group Interconversion

Controlled decarboxylation under basic or thermal conditions generates reactive intermediates for further derivatization .

Example:

  • Reagents: NaOH, Δ (150°C)

  • Product: 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole

  • Application: Ligand for transition-metal catalysts in cross-coupling reactions

Mechanistic Insights

  • Succinate Dehydrogenase Inhibition: Amide derivatives disrupt fungal mitochondrial respiration by binding to Tyr58 and Trp173 residues via hydrogen bonds .

  • Anti-inflammatory Activity: Carboxylic acid group mediates COX-2 inhibition (Ki = 0.8 μM).

Scientific Research Applications

Antifungal Applications

Fungicidal Properties:
The primary application of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is in the development of fungicides. Studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against a range of phytopathogenic fungi. For instance, a specific derivative showed higher antifungal effectiveness compared to established fungicides like boscalid against several fungal strains, including Colletotrichum orbiculare and Rhizoctonia solani .

Mechanism of Action:
The antifungal mechanism is attributed to the inhibition of the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) . This inhibition disrupts the energy production in fungal cells, leading to their death. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance bioactivity, making it a candidate for further development in agricultural applications.

Medicinal Chemistry

Potential Therapeutic Uses:
Beyond agricultural applications, there is emerging interest in the medicinal properties of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Research suggests that compounds in this class may exhibit anti-inflammatory and analgesic effects, making them potential candidates for drug development .

Case Studies:
Recent studies have explored the efficacy of various derivatives in preclinical models for pain management and inflammation reduction. The structure-activity relationship studies indicate that specific substitutions on the pyrazole ring can enhance therapeutic effects while reducing toxicity .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The chlorophenyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents Molecular Formula Key Applications Notable Features
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid 3-(4-Cl-phenyl), 1-methyl, 4-COOH C₁₁H₉ClN₂O₂ Potential fungicide intermediate Chlorophenyl group enhances lipophilicity; carboxylic acid enables amide formation
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) 3-(CF₂H), 1-methyl, 4-COOH C₆H₆F₂N₂O₂ SDHI fungicide intermediate (e.g., boscalid, fluxapyroxad) Difluoromethyl group improves antifungal activity and metabolic stability
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 5-(4-Cl-phenyl), 1-(2,4-Cl₂-phenyl), 4-methyl, 3-COOH C₁₇H₁₁Cl₃N₂O₂ Crystallography studies Polychlorinated structure increases steric bulk; hydrogen-bonding via carboxylic acid
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid 1-(4-Cl-phenyl), 4-OH, 3-COOH C₁₀H₇ClN₂O₃ Unspecified (likely agrochemical) Hydroxyl group may enhance solubility but reduce stability compared to methyl
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide 1-(4-Cl-phenyl), 5-CF₃, 4-CONHNH₂ C₁₂H₉ClF₃N₄O Antifungal agent (hydrazide derivatives) Trifluoromethyl group boosts lipophilicity and target affinity

Physicochemical Properties

  • Lipophilicity : Chlorophenyl and trifluoromethyl groups increase logP values, enhancing membrane penetration. DFPA (logP ~1.5) is more lipophilic than the target compound (estimated logP ~2.8) .
  • Crystal Packing : The polychlorinated analog in forms two independent molecules per asymmetric unit with hydrogen-bonding networks, suggesting higher crystallinity and stability .

Biological Activity

3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a derivative of the pyrazole family, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This compound's structure, characterized by a chlorophenyl group and a carboxylic acid moiety, suggests potential applications in medicinal chemistry and crop protection.

The chemical formula for 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is C11H9ClN2O2C_{11}H_{9}ClN_{2}O_{2}, with a molecular weight of 236.66 g/mol. The compound appears as a powder and has notable physical properties such as a boiling point of 408.8°C and a density of 1.38 g/cm³ .

PropertyValue
Chemical FormulaC₁₁H₉ClN₂O₂
Molecular Weight236.66 g/mol
AppearancePowder
Boiling Point408.8°C
Density1.38 g/cm³

Biological Activity Overview

Research indicates that compounds within the pyrazole family exhibit various biological activities, including anti-inflammatory, antifungal, and anticancer properties. The specific activity of 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been explored in several studies.

Anti-inflammatory Activity

A study highlighted the anti-inflammatory potential of pyrazole derivatives, including those similar to 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Some derivatives demonstrated significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Antifungal Activity

The antifungal properties of this compound were assessed against various phytopathogenic fungi. It was found that related pyrazole derivatives exhibited higher antifungal activity than traditional fungicides such as boscalid. The structure-activity relationship (SAR) studies indicated that specific modifications to the pyrazole ring could enhance efficacy against fungal pathogens .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study, several pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. The results indicated that certain structural modifications led to enhanced COX-2 selectivity, with one compound achieving an IC50 of 54.65 μg/mL, demonstrating its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .

Case Study 2: Antifungal Performance

Another study focused on the antifungal activity of novel pyrazole derivatives against seven different fungal strains. The results showed that compounds structurally similar to 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibited promising antifungal activity, with some outperforming established fungicides in laboratory settings .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the presence of electron-withdrawing groups (like chlorine) on the phenyl ring significantly enhances biological activity. For instance, compounds with a para-substituted chlorophenyl group showed improved binding affinity to target enzymes compared to their unsubstituted counterparts .

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation followed by hydrolysis. For example, ethyl acetoacetate, DMF-DMA, and phenylhydrazine can undergo cyclocondensation to form a pyrazole ester intermediate, which is then hydrolyzed under basic conditions to yield the carboxylic acid derivative . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical for improving yield and purity.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallographic parameters (e.g., unit cell dimensions, space group) and bond angles/geometries are compared with density functional theory (DFT)-optimized structures to validate accuracy. For example, monoclinic systems (space group P2/c) with lattice parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42° have been reported for related pyrazole derivatives .

Q. What spectroscopic techniques are used for characterization?

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and purity.
  • FT-IR : Carboxylic acid O–H stretches (~2500–3300 cm1^{-1}) and C=O vibrations (~1700 cm1^{-1}) are key markers .
  • UV-Vis : Conjugation effects between the chlorophenyl and pyrazole moieties can be analyzed for electronic transitions.

Q. What safety precautions are recommended for handling this compound?

While specific safety data for this compound is limited, structurally similar pyrazole derivatives are classified as Acute Toxicity Category 3 (Oral) under GHS. Use PPE (gloves, goggles), work in a fume hood, and follow protocols for hazardous waste disposal .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental spectroscopic data?

DFT calculations (e.g., B3LYP/6-31G(d)) predict vibrational frequencies, NMR chemical shifts, and electronic properties. Discrepancies between experimental and theoretical IR/NMR data often arise from solvent effects or crystal packing, which can be mitigated by including solvation models (e.g., PCM) or periodic boundary conditions in simulations .

Q. What strategies optimize crystallinity for X-ray diffraction studies?

  • Solvent Selection : Use high-polarity solvents (e.g., DMSO, ethanol) for slow evaporation.
  • Temperature Control : Gradual cooling (0.5°C/min) promotes ordered crystal growth.
  • Additives : Small amounts of acetic acid or NH4+_4^+ salts can improve crystal quality by modulating intermolecular interactions .

Q. How does the chlorophenyl substituent influence biological activity?

The electron-withdrawing Cl group enhances metabolic stability and modulates ligand-receptor interactions. For example, in cannabinoid receptor studies, 4-chlorophenyl analogs exhibit higher binding affinity compared to non-halogenated derivatives due to hydrophobic and electrostatic interactions with receptor pockets .

Q. What methodologies assess the compound’s potential as a kinase inhibitor?

  • In Vitro Assays : Use fluorescence polarization (FP) or TR-FRET to measure IC50_{50} values against target kinases (e.g., JAK2, EGFR).
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes and interaction energies with kinase ATP-binding sites.
  • SAR Studies : Modify substituents (e.g., methyl, trifluoromethyl) to evaluate potency and selectivity .

Q. How can regioselectivity challenges in pyrazole synthesis be addressed?

  • Directing Groups : Use NH2_2 or COOH groups to control cyclization positions.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity via uniform heating.
  • Catalysts : Pd/Cu-mediated cross-coupling ensures precise substitution patterns .

Q. What analytical techniques quantify trace impurities in the final product?

  • HPLC-MS : Detects impurities at ppm levels using reverse-phase C18 columns and ESI ionization.
  • GC-FID : Monitors volatile byproducts (e.g., unreacted phenylhydrazine).
  • Elemental Analysis : Validates stoichiometry (C, H, N, Cl) to confirm purity ≥95% .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis during cyclocondensation .
  • Crystallography : Use Bruker D8 Venture or Enraf–Nonius CAD-4 diffractometers with Mo-Kα radiation (λ = 0.71073 Å) for data collection .
  • Computational Tools : Gaussian 09 or ORCA for DFT calculations; Mercury or Olex2 for crystal structure visualization .

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